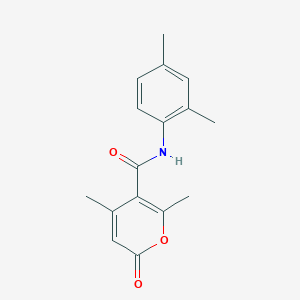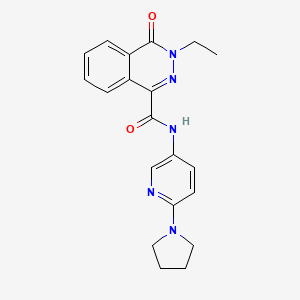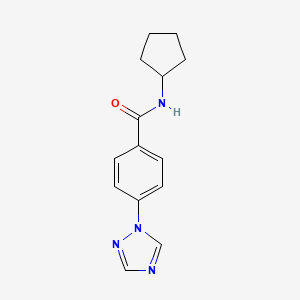
3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide (DMBA) is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications. DMBA belongs to the class of benzofuran compounds and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide is not fully understood. However, it is believed that 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide exerts its effects by inhibiting various enzymes and pathways involved in cellular processes such as DNA synthesis, cell proliferation, and apoptosis. 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide has also been shown to modulate various signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide has been shown to modulate various signaling pathways involved in cellular processes such as DNA synthesis and cell proliferation.
Advantages and Limitations for Lab Experiments
3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory. 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide has also been extensively studied for its potential use in various research applications. However, 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide also has some limitations. It is a relatively new compound, and its long-term effects are not fully understood. Additionally, 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide can be toxic at high doses, and caution should be taken when handling the compound.
Future Directions
There are several future directions for research on 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide. One area of research is to further elucidate the mechanism of action of 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide. Another area of research is to investigate the potential use of 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, research can be conducted to investigate the potential use of 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis.
Synthesis Methods
3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide can be synthesized through a multistep process that involves the reaction of 3,5-dimethylphenol with propargyl bromide to form 3,5-dimethyl-4-propargyloxyphenol. This compound is then reacted with ethyl chloroformate to form 3,5-dimethyl-4-propargyloxyphenyl carbamate. The final step involves the cyclization of the carbamate with sodium hydride to form 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide.
Scientific Research Applications
3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide has been extensively studied for its potential use in various research applications. It has been shown to have anticancer properties and can induce apoptosis in cancer cells. 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-4-7-15-14(16)13-10(3)11-8-9(2)5-6-12(11)17-13/h4-6,8H,1,7H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRNJRCXTGPMSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[2-(4-Fluorophenyl)-2-oxoethyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7461795.png)

![5-Chloro-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B7461807.png)

![3-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]propanamide](/img/structure/B7461818.png)
![2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B7461825.png)
![N-benzyl-N-methyl-2-[[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7461828.png)

